

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify (S)-Ceralasertib Sensitizers

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Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286

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Introduction

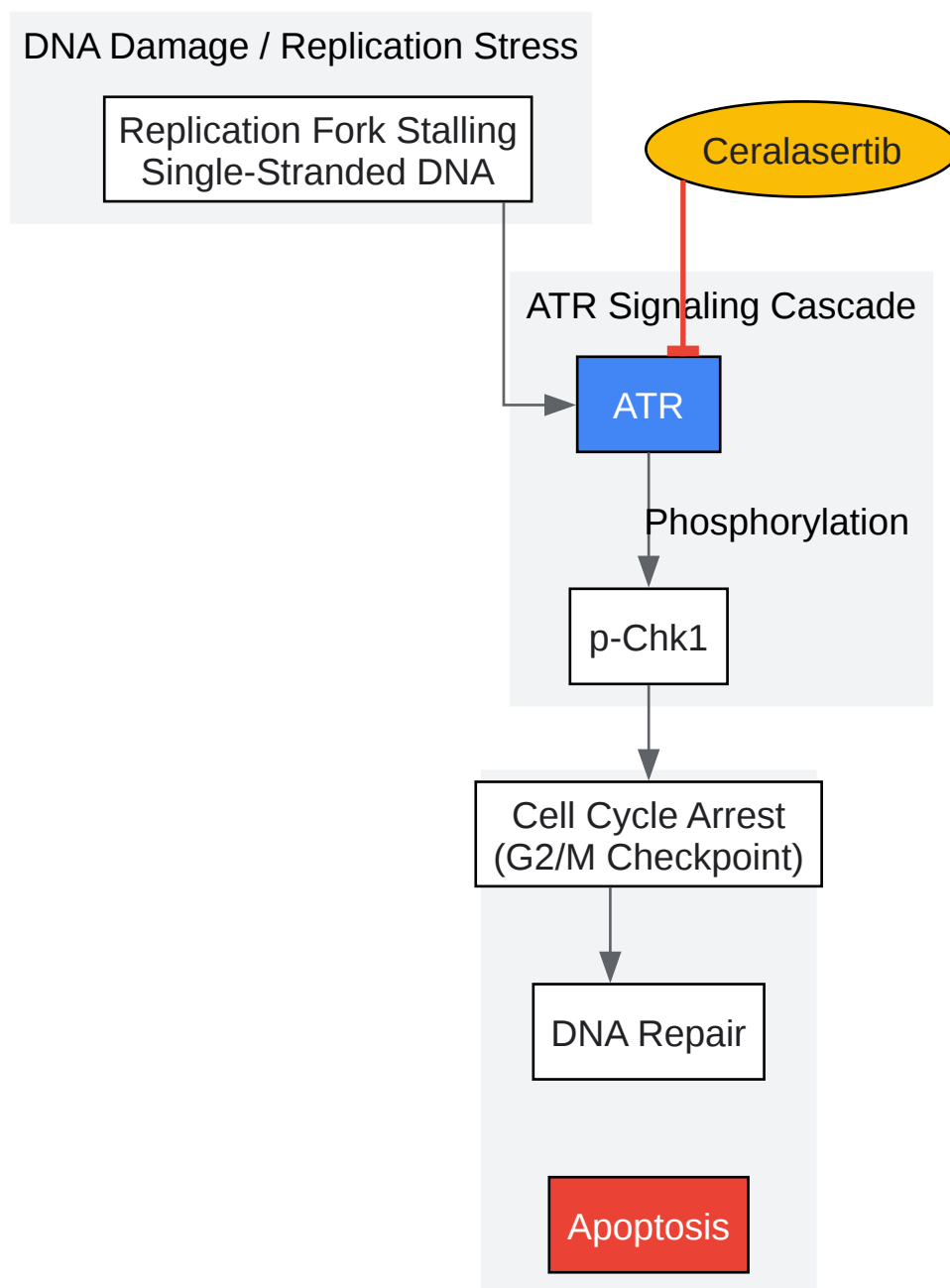
(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3][4] ATR is activated in response to replication stress and DNA damage, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[4][5][6][7] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][6][8] This approach is particularly effective in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2.[5][8]

Despite its promise, both intrinsic and acquired resistance to Ceralasertib can limit its clinical efficacy.[9][10] Identifying genes and pathways that sensitize cancer cells to Ceralasertib is crucial for developing effective combination therapies and identifying patient populations most likely to respond. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased tool for identifying such genetic sensitizers.[11][12][13] This document provides detailed protocols for performing a CRISPR-Cas9 screen to identify genes whose knockout sensitizes cancer cells to **(S)-Ceralasertib**.

Signaling Pathway

The ATR signaling pathway plays a central role in maintaining genomic integrity. Upon replication stress or DNA damage, ATR is activated and phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[2][5] This initiates a

cascade that temporarily halts the cell cycle, allowing time for DNA repair. Ceralasertib inhibits ATR, thereby abrogating this response and pushing cells with damaged DNA into mitosis, leading to cell death.

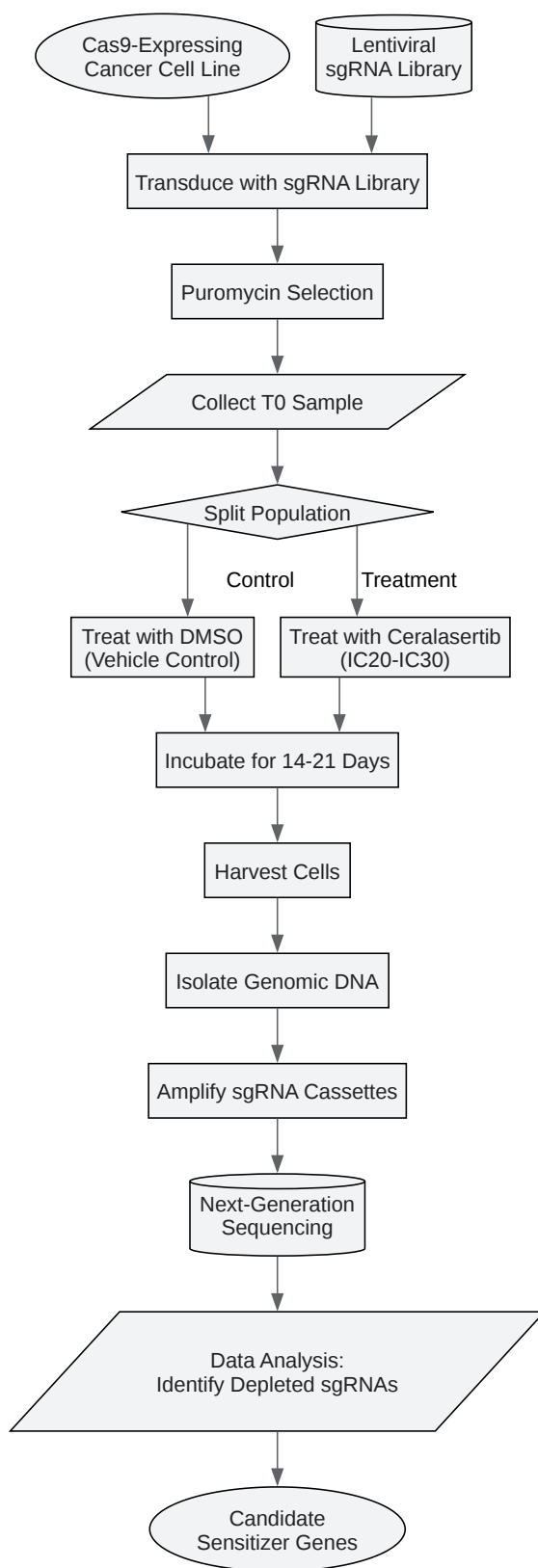


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ATR Signaling Pathway and Ceralasertib Inhibition.

Experimental Workflow

A pooled, negative-selection CRISPR-Cas9 screen is employed to identify genes that, when knocked out, increase sensitivity to Ceralasertib. The general workflow involves transducing a population of Cas9-expressing cells with a genome-wide sgRNA library. The cell pool is then split and treated with either a sub-lethal dose of Ceralasertib or a vehicle control (DMSO). Over time, cells with gene knockouts that confer sensitivity to Ceralasertib will be depleted from the drug-treated population. Genomic DNA is then isolated from both populations, the sgRNA cassettes are amplified by PCR, and the relative abundance of each sgRNA is quantified by next-generation sequencing.



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CRISPR-Cas9 Negative Selection Screen Workflow.

Data Presentation

The primary output of the CRISPR screen is a list of genes whose knockout leads to a significant depletion of corresponding sgRNAs in the Ceralasertib-treated cells compared to the control. The data should be summarized in tables for clarity.

Table 1: Summary of CRISPR Screen Parameters

| Parameter | Recommended Value |
|---------------------------------|--|
| Cell Line | e.g., HCT116, HeLa, or relevant cancer cell line |
| sgRNA Library | e.g., GeCKOv2, Brunello |
| Multiplicity of Infection (MOI) | 0.3 |
| Cell Coverage at Transduction | >500 cells per sgRNA |
| Puromycin Concentration | Titrated for cell line (e.g., 1-10 µg/mL) |
| Ceralasertib Concentration | IC20 - IC30 (determined by dose-response curve) |
| Screen Duration | 14-21 days |
| Sequencing Read Depth | >200 reads per sgRNA |

Table 2: Top Candidate Sensitizer Genes

| Gene Symbol | Log2 Fold Change (Ceralasertib/DMSO) | p-value | FDR |
|-------------|---|---------|--------|
| GENE_A | -2.5 | 1.2e-8 | 5.6e-7 |
| GENE_B | -2.1 | 3.4e-7 | 8.9e-6 |
| GENE_C | -1.9 | 9.8e-7 | 1.5e-5 |
| ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Determination of (S)-Ceralasertib IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib in the chosen cancer cell line. This is a prerequisite for selecting the appropriate sub-lethal concentration for the CRISPR screen.

Materials:

- Cancer cell line of interest
- Complete growth medium
- **(S)-Ceralasertib** (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
- Prepare a serial dilution of Ceralasertib in complete growth medium. A typical concentration range would be 0.01 nM to 10 μ M. Include a DMSO-only control.
- Remove the medium from the cells and add 100 μ L of the Ceralasertib dilutions or control medium to the appropriate wells.
- Incubate the plate for 72 hours under standard cell culture conditions.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence or fluorescence using a plate reader.

- Normalize the data to the DMSO control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50. For the screen, a concentration of IC20-IC30 will be used.[\[14\]](#)

Protocol 2: Lentiviral Transduction for CRISPR Screen

Objective: To introduce the pooled sgRNA library into the Cas9-expressing cancer cell line.

Materials:

- Cas9-expressing cancer cell line
- Pooled lentiviral sgRNA library
- Complete growth medium
- Polybrene or other transduction-enhancing reagent
- Puromycin

Procedure:

- Titration: Before the main screen, perform a small-scale transduction to determine the optimal virus titer and puromycin concentration required to kill non-transduced cells.
- Large-Scale Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a coverage of at least 500 cells per sgRNA in the library.
- On the day of transduction, replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).
- Add the lentiviral sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
- Incubate for 24-48 hours.
- Replace the virus-containing medium with fresh medium containing the predetermined concentration of puromycin to select for successfully transduced cells.

- Culture the cells under puromycin selection for 3-5 days, or until a non-transduced control plate shows complete cell death.

Protocol 3: CRISPR-Cas9 Screen and Sample Collection

Objective: To perform the negative selection screen by treating the transduced cell pool with Ceralasertib and collecting samples for analysis.

Materials:

- Transduced and selected cell pool
- Complete growth medium
- **(S)-Ceralasertib**
- DMSO
- Cell culture flasks

Procedure:

- After puromycin selection, harvest the cells and collect a baseline (T0) sample of at least 20 million cells (maintaining >500x coverage).
- Plate the remaining cells into two separate populations: a control group and a treatment group. Ensure cell numbers are high enough to maintain library representation throughout the screen.
- Treat the control group with complete medium containing DMSO.
- Treat the treatment group with complete medium containing Ceralasertib at the predetermined IC20-IC30 concentration.
- Culture the cells for 14-21 days, passaging as necessary. It is critical to maintain a minimum of 500 cells per sgRNA at each passage to preserve the complexity of the library.

- At the end of the screen, harvest the cells from both the DMSO and Ceralasertib-treated populations.

Protocol 4: Genomic DNA Extraction and sgRNA Sequencing

Objective: To isolate genomic DNA, amplify the sgRNA sequences, and prepare them for next-generation sequencing.

Materials:

- Harvested cell pellets
- Genomic DNA extraction kit
- PCR primers flanking the sgRNA cassette
- High-fidelity DNA polymerase
- NGS library preparation kit
- Next-generation sequencer

Procedure:

- Extract genomic DNA from the T0, DMSO, and Ceralasertib-treated cell pellets using a commercial kit, following the manufacturer's instructions.
- Perform PCR to amplify the sgRNA-containing region from the genomic DNA. Use a two-step PCR protocol to add Illumina sequencing adapters.
- Purify the PCR products.
- Quantify the library and submit for next-generation sequencing. Aim for a read depth of at least 200 reads per sgRNA.
- Data Analysis: Align sequencing reads to the sgRNA library reference. Count the number of reads for each sgRNA in each sample. Normalize the read counts and calculate the log2 fold

change of each sgRNA in the Ceralasertib-treated sample relative to the DMSO-treated sample. Use statistical packages like MAGeCK to identify significantly depleted sgRNAs and their corresponding genes.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify genetic sensitizers to the ATR inhibitor **(S)-Ceralasertib**. The identification of genes whose loss enhances the efficacy of Ceralasertib can reveal novel synthetic lethal interactions, elucidate mechanisms of drug action, and provide a rationale for novel combination therapies in cancer treatment. The provided protocols offer a detailed guide for researchers to implement this powerful technology in their own drug development and discovery efforts.

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